molecular formula C22H17Cl3N2O B5003208 5-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole

5-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole

Cat. No.: B5003208
M. Wt: 431.7 g/mol
InChI Key: IYAISIXXQHKNIN-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole is a complex organic compound characterized by its unique structure, which includes chlorinated phenyl groups and a methoxyphenyl group attached to a dihydropyrazole ring

Preparation Methods

The synthesis of 5-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chlorinated phenyl and methoxyphenyl precursors, followed by their condensation with hydrazine derivatives to form the dihydropyrazole ring. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for efficiency and cost-effectiveness.

Chemical Reactions Analysis

5-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

5-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole can be compared with other similar compounds, such as:

    1H-Indazoles: These compounds share a similar dihydropyrazole ring structure but differ in their substitution patterns and functional groups.

    Chlorinated Phenyl Derivatives: Compounds with chlorinated phenyl groups may exhibit similar chemical reactivity but differ in their biological activities and applications.

    Methoxyphenyl Derivatives: These compounds contain methoxy groups attached to phenyl rings and may have similar chemical properties but distinct biological effects.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-(3,4-dichlorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl3N2O/c1-28-22-5-3-2-4-17(22)21-13-20(14-6-8-15(23)9-7-14)26-27(21)16-10-11-18(24)19(25)12-16/h2-12,21H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAISIXXQHKNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=NN2C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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